1-(Difluoromethyl)-4-methyl-1H-indole is a compound that belongs to the indole family, characterized by a fused bicyclic structure containing a benzene ring and a pyrrole ring. The presence of a difluoromethyl group at the first position and a methyl group at the fourth position of the indole structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
The synthesis and characterization of 1-(difluoromethyl)-4-methyl-1H-indole have been documented in several studies, indicating its significance in organic synthesis and potential biological activities. The compound can be synthesized through various methods, often involving palladium-catalyzed reactions or other organic transformations that introduce the difluoromethyl group into the indole structure.
1-(Difluoromethyl)-4-methyl-1H-indole is classified as an organic compound, specifically an indole derivative. Indoles are known for their diverse biological activities, making them important scaffolds in pharmaceutical chemistry.
The synthesis of 1-(difluoromethyl)-4-methyl-1H-indole can be achieved through several methodologies. A notable approach involves the use of palladium-catalyzed coupling reactions, where a difluoromethylating agent reacts with an indole precursor. One such method includes the reaction of 2-iodo-N-phenylbenzamides with sodium chlorodifluoroacetate in the presence of palladium acetate and a phosphine ligand under specific conditions to yield the desired product with good yields .
The typical reaction conditions might include:
The reaction is monitored using thin-layer chromatography, and purification is performed via flash column chromatography .
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the chemical environment of hydrogen and carbon atoms in the molecule, confirming its structure through distinct chemical shifts.
1-(Difluoromethyl)-4-methyl-1H-indole can participate in various chemical reactions typical for indoles, including electrophilic substitutions due to its electron-rich nature. The difluoromethyl group can also undergo transformations such as nucleophilic substitution or elimination reactions under specific conditions.
For instance, when subjected to strong bases or nucleophiles, the difluoromethyl group may be replaced or eliminated, leading to different derivatives that could exhibit varying biological activities or functionalities .
The mechanism of action for 1-(difluoromethyl)-4-methyl-1H-indole primarily revolves around its interactions with biological targets. Indoles are known to interact with various receptors and enzymes due to their structural similarity to neurotransmitters and hormones.
Studies suggest that compounds containing difluoromethyl groups can enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability in pharmacological applications. The precise mechanism often involves binding affinity studies using techniques like surface plasmon resonance or molecular docking simulations to predict interactions with target proteins.
Relevant analyses such as High Resolution Mass Spectrometry (HRMS) confirm molecular weight and purity, while NMR spectroscopy elucidates structural characteristics .
The compound has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders or cancer therapies. Its unique properties may also allow it to serve as an intermediate in synthesizing more complex molecules with desired biological activities.
In addition, studies have shown that derivatives of indoles exhibit antifungal and antiviral activities, suggesting that 1-(difluoromethyl)-4-methyl-1H-indole could be explored for similar therapeutic applications .
1-(Difluoromethyl)-4-methyl-1H-indole (CAS: 1602204-87-4) is a fluorinated heterocyclic compound with molecular formula C₁₀H₉F₂N and molecular weight 181.18 g/mol. This structurally specialized indole derivative features a difluoromethyl group (-CF₂H) at the N1-position and a methyl group (-CH₃) at the C4-position, creating a unique electronic and steric profile that has garnered significant interest in CNS drug discovery [3] [6]. The compound serves as both a synthetic intermediate and pharmacophore core in neuropharmacological agents, particularly those targeting serotonin receptors implicated in cognitive disorders. Its physicochemical characteristics include moderate lipophilicity (predicted logP ≈ 2.8), a melting point range of 98-102°C, and stability up to 200°C under inert conditions [3]. The molecule's InChI key (AIYRJYCAXREKPI-UHFFFAOYSA-N) and SMILES notation (CC1=CC=CC2=C1C=CN2C(F)F) provide precise structural descriptors essential for chemical informatics and drug design workflows [5].
Table 1: Fundamental Chemical Identifiers of 1-(Difluoromethyl)-4-methyl-1H-indole
Property | Value |
---|---|
CAS Registry Number | 1602204-87-4 |
Molecular Formula | C₁₀H₉F₂N |
Molecular Weight | 181.18 g/mol |
IUPAC Name | 1-(difluoromethyl)-4-methylindole |
SMILES | CC1=CC=CC2=C1C=CN2C(F)F |
InChI Key | AIYRJYCAXREKPI-UHFFFAOYSA-N |
XLogP3 | 2.8 (Predicted) |
The structural architecture of 1-(difluoromethyl)-4-methyl-1H-indole positions it as a privileged scaffold in designing 5-hydroxytryptamine-6 (5-HT₆) receptor antagonists for neurodegenerative disorders. Alzheimer's disease (AD) therapeutics face critical limitations with current FDA-approved agents (cholinesterase inhibitors and NMDA antagonists) offering only symptomatic relief without disease modification [2] [4]. The 5-HT₆ receptor has emerged as a compelling target due to its exclusive CNS distribution in cognition-relevant regions (prefrontal cortex, hippocampus) and ability to modulate acetylcholine and glutamate release when blocked [2]. Derivatives of 1-(difluoromethyl)-4-methyl-1H-indole demonstrate exceptional binding affinity at this receptor, exemplified by compound 6p (Ki < 0.1 nM) and compound C14 (Ki = 0.085 nM), which exhibit approximately 10-fold greater potency than early clinical candidates like idalopirdine (Ki = 0.83 nM) [2] [4].
The structure-activity relationship (SAR) studies reveal critical pharmacophoric elements:
Table 2: Structural Evolution and Binding Affinity of Key Indole Derivatives
Compound | Structural Features | 5-HT₆ Ki (nM) | Notable Properties |
---|---|---|---|
Idalopirdine | 6-Fluoro-1H-indole derivative | 0.83 | Failed Phase III (cognitive benefit) |
6p | 3-(Difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl) | <0.1 | Cb/Cp = 6; reverses scopolamine deficits |
C14 | 6-Chloro-3-(difluoromethyl)-1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl) | 0.085 | 10-fold > idalopirdine; emotional memory rescue |
Synthetic methodologies for accessing this scaffold highlight its drug development feasibility:
Difluoromethylation represents a sophisticated bioisosteric strategy that profoundly alters molecular properties while maintaining structural congruence with native functional groups. The -CF₂H moiety in 1-(difluoromethyl)-4-methyl-1H-indole serves as a multipurpose bioisostere with distinct advantages over conventional methyl groups in neuropharmaceutical design:
Hydrogen-Bonding Capacity: The polarized C–H bond (BDE ≈ 106 kcal/mol) in -CF₂H functions as an unusual hydrogen bond donor, quantified by Abraham's hydrogen-bond acidity parameter [A] [8]. Difluoromethylarenes exhibit [A] > 0.05, significantly higher than methyl analogs ([A] < 0.01) and comparable to aniline ([A] = 0.07). This enables favorable interactions with serine residues in the 5-HT₆ receptor's orthosteric pocket, explaining the enhanced affinity of difluoromethylated indoles versus their methylated counterparts [8] [2].
Lipophilicity Modulation: Difluoromethyl substitution strategically balances membrane permeability and aqueous solubility. While methylindoles exhibit logP ≈ 2.4, difluoromethyl analogs (logP ≈ 2.8) gain moderate lipophilicity that enhances blood-brain barrier penetration without compromising solubility—a critical factor for CNS drugs [3] [8]. Comparative studies demonstrate that ArOCF₂H derivatives exhibit >0.5 reduction in logD versus ArOCF₃ analogs while maintaining superior permeability [8].
Metabolic Stability: The replacement of metabolically labile methyl groups with -CF₂H confers resistance to cytochrome P450 oxidation. Pharmacokinetic profiling reveals that difluoromethylated indole derivatives (6m, 6n, 6p, 6q) exhibit significantly lower intrinsic clearance in rat liver microsomes compared to methylated analogs (6a) [2]. This metabolic robustness translates to extended half-lives and improved exposure profiles in vivo, as demonstrated by compound 6p's sustained brain concentrations during cognition studies [2] [4].
Table 3: Bioisosteric Properties of Difluoromethyl Versus Common Groups
Bioisostere | H-Bond Acidity [A] | logP (Benzene Deriv.) | Metabolic Vulnerability |
---|---|---|---|
-CH₃ | <0.01 | 2.4 (Toluene) | High (C-H oxidation) |
-CF₂H | 0.05-0.10 | 2.8 | Moderate (O-dealkylation) |
-OH | 0.33 (Phenol) | 1.5 (Phenol) | Low (Glucuronidation) |
-SH | 0.12 (Thiophenol) | 2.5 (Thiophenol) | Moderate (S-oxidation) |
Conformational Effects: The -CF₂H group influences molecular conformation through steric and electronic interactions. While O-CH₃ bonds in anisoles adopt coplanar arrangements with aromatic systems (∼3.0 kcal/mol stabilization), O-CF₂H groups prefer orthogonal orientations due to diminished lone pair conjugation. In N-difluoromethyl indoles, this conformational bias may optimize receptor binding by positioning the heterocycle in bioactive orientations [8].
Synergistic Effects in Multitarget Ligands: The physicochemical profile of -CF₂H facilitates the design of multitarget-directed ligands (MTDLs). Hybrid molecules incorporating 1-(difluoromethyl)-4-methyl-1H-indole cores conjugated to cholinesterase inhibitors or MAO-B inhibitors leverage the -CF₂H group's hydrogen-bonding capacity and lipophilicity to engage multiple CNS targets simultaneously [2] [4]. Compound 6p exemplifies this strategy, showing synergistic acetylcholine elevation when co-administered with donepezil in hippocampal tissue [2].
Table 4: Impact of Difluoromethyl Bioisosteric Replacement on Drug Properties
Parameter | Methyl Analog | Difluoromethyl Analog | Pharmacological Advantage |
---|---|---|---|
Metabolic Stability | High clearance | 3-5x lower clearance | Extended half-life; reduced dosing |
Brain Penetration (Cb/Cp) | ∼3 | ∼6 (Compound 6p) | Enhanced CNS exposure |
H-Bond Donor Capacity | None | Comparable to aniline | Improved receptor affinity |
Crystal Packing | Hydrophobic | Halogen bonding motifs | Improved crystallinity for formulation |
Concluding Remarks1-(Difluoromethyl)-4-methyl-1H-indole exemplifies contemporary medicinal chemistry's strategic integration of fluorine chemistry and structure-based design. Its structural framework addresses multiple drug discovery challenges in neurodegenerative diseases: optimizing target engagement through precise bioisosteric replacement (Sections 1.1-1.2), enhancing brain exposure via calibrated lipophilicity, and extending pharmacokinetic half-lives through metabolic stabilization. The documented success of its derivatives as high-affinity 5-HT₆ antagonists with pro-cognitive effects underscores the scaffold's therapeutic potential. Future developments will likely expand its application to additional CNS targets and leverage late-stage difluoromethylation methodologies for structure-activity relationship refinement [8] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9